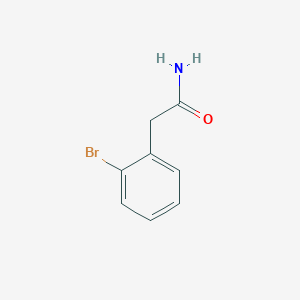
3-Bromo-9-ethylcarbazole
概要
説明
3-Bromo-9-ethylcarbazole is a chemical compound with the molecular formula C14H12BrN . It has a molecular weight of 274.15 g/mol . This compound is provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals .
Molecular Structure Analysis
The molecular structure of 3-Bromo-9-ethylcarbazole has been studied and its crystal structure has been reported . The compound has a planar carbazole ring system .Physical And Chemical Properties Analysis
3-Bromo-9-ethylcarbazole has a molecular weight of 274.15 g/mol . It has a XLogP3-AA value of 4.3, indicating its lipophilicity . The compound has no hydrogen bond donor count and no hydrogen bond acceptor count . Its exact mass and monoisotopic mass are 273.01531 g/mol .科学的研究の応用
Organic Electronics
3-Bromo-9-ethylcarbazole: is a valuable compound in the field of organic electronics due to its ability to act as a building block for conjugated systems. It is particularly useful in the synthesis of organic semiconductors, which are essential for the development of organic light-emitting diodes (OLEDs), field-effect transistors (FETs), and photovoltaic cells .
Pharmaceutical Research
In pharmaceutical research, 3-Bromo-9-ethylcarbazole serves as a precursor for the synthesis of various carbazole derivatives. These derivatives are explored for their potential biological activities, including antitumor, antimicrobial, and anti-inflammatory properties .
Material Science
This compound plays a significant role in material science, particularly in the creation of new materials with specific optical and electronic properties. It is used to synthesize polymers and copolymers that exhibit high charge carrier mobility and stability, making them suitable for use in nanodevices and rechargeable batteries .
Chemical Synthesis
3-Bromo-9-ethylcarbazole: is utilized in chemical synthesis as an intermediate for the preparation of complex molecules. Its bromine atom acts as a reactive site for further functionalization, enabling the creation of a wide array of structurally diverse compounds .
Photovoltaic Cells
The compound is instrumental in the development of photovoltaic cells, particularly in the design of donor materials and hole-transporting layers. Its derivatives enhance photovoltaic parameters, leading to improved efficiency and stability of organic and perovskite solar cells .
Analytical Chemistry
In analytical chemistry, 3-Bromo-9-ethylcarbazole is used as a standard and reference compound. It aids in the calibration of instruments and ensures the accuracy of analytical methods, which is crucial for quality control and validation processes .
Safety and Hazards
作用機序
Target of Action
3-Bromo-9-ethylcarbazole is a biochemical used in proteomics research Carbazole derivatives have been known to exhibit a range of biological activities .
Mode of Action
Carbazole-based compounds have been synthesized and studied for their photophysical properties . These compounds show promising antioxidant properties and anti-cholinesterase activities .
Biochemical Pathways
Carbazole derivatives have been known to interact with various biochemical pathways due to their antioxidant and anti-cholinesterase activities .
Pharmacokinetics
The compound is soluble in toluene , which suggests it may have good bioavailability.
Result of Action
Carbazole derivatives have been known to exhibit antioxidant properties and anti-cholinesterase activities .
Action Environment
It is known that the compound should be stored in a dry, room temperature environment .
特性
IUPAC Name |
3-bromo-9-ethylcarbazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12BrN/c1-2-16-13-6-4-3-5-11(13)12-9-10(15)7-8-14(12)16/h3-9H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPHYYUDMDADQPF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)Br)C3=CC=CC=C31 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80347405 | |
| Record name | 3-Bromo-9-ethylcarbazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80347405 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-9-ethylcarbazole | |
CAS RN |
57102-97-3 | |
| Record name | 3-Bromo-9-ethylcarbazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80347405 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-BROMO-9-ETHYLCARBAZOLE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: The research primarily focuses on the crystal structure of 3-Bromo-9-ethylcarbazole. Can you elaborate on the significance of understanding the crystal structure of a compound in a broader scientific context?
A1: Understanding the crystal structure of a compound like 3-Bromo-9-ethylcarbazole is crucial for various reasons.
- Structure-Property Relationships: The arrangement of molecules within the crystal lattice directly influences the compound's physical properties, such as melting point, solubility, and stability []. These properties are essential considerations for potential applications.
- Intermolecular Interactions: Crystallographic analysis reveals how molecules interact with each other in the solid state. The paper highlights the role of halogen bonding in the crystal packing of 3-Bromo-9-ethylcarbazole []. These interactions provide insights into the compound's behavior and can guide the design of new materials.
Q2: The study mentions Hirshfeld surface analysis. How does this technique contribute to our understanding of 3-Bromo-9-ethylcarbazole?
A: Hirshfeld surface analysis is a powerful tool to visualize and quantify intermolecular interactions in crystal structures []. By analyzing the Hirshfeld surface of 3-Bromo-9-ethylcarbazole, researchers can identify:
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-Bromo-2-methyl-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B1268453.png)












![6-Bromopyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B1268479.png)